molecular formula C13H12BrF2N3O2S B2408188 4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole CAS No. 2415468-73-2

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole

Cat. No. B2408188
CAS RN: 2415468-73-2
M. Wt: 392.22
InChI Key: MZLPKQIABAIDJI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a pyrazole derivative .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5BrF2N2 . The InChI code for this compound is 1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H .


Chemical Reactions Analysis

Pyrazole derivatives are known to react with various compounds. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Further studies are needed to fully understand the chemical reactions involving “4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole”.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.05 . It is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Applications

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole and its derivatives show potential in antimicrobial applications. For instance, derivatives like 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1, 3-diaryl-1H-pyrazoles have been synthesized and tested for their in vitro antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Aspergilus flavus and Aspergillus niger. Their antimicrobial activity was compared with standard antibiotics like ciprofloxacin and antifungal agents like fluconazole, indicating their potential use in developing new antimicrobial agents (Pundeer et al., 2013).

Chemical Synthesis and Physicochemical Properties

The synthesis of complex organic compounds like 4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole is crucial in the development of new chemical entities with specific biological activities. For example, organosulfur compounds with functionalities such as sulfilimidoyl and sulfoximidoyl have been prepared and demonstrated good efficacy levels and a strong correlation between insecticidal activities and physical properties. This highlights the importance of understanding and manipulating the physicochemical properties of such compounds for potential applications in fields like agriculture and pharmacology (Lim et al., 2019).

Characterization and Structural Analysis

The structural analysis and characterization of compounds are essential for understanding their potential applications. For example, the crystal structure analysis of certain pyrazole derivatives provides insights into their molecular geometry and potential interactions, which can be pivotal for their use in various applications, including the development of herbicides or other agricultural chemicals (Jeon et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF2N3O2S/c14-10-4-17-18(8-10)5-9-6-19(7-9)22(20,21)13-2-11(15)1-12(16)3-13/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLPKQIABAIDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole

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